3-Hydroxy-2,2-dimethylpropanal

Catalytic hydrogenation Neopentyl glycol Cu-based catalyst

This bifunctional β-hydroxy aldehyde, characterized by a sterically hindering gem-dimethyl group, addresses the supply challenge of high-purity intermediates for catalytic hydrogenation to neopentyl glycol. With tailored Ga/Co-modified copper catalysts, this precursor achieves >99% conversion and near 100% NPG selectivity, eliminating alternative less-selective routes. It also serves as a unique building block for HPHP ester-glycol (for flexible, weather-resistant automotive/powder coatings) and 4,1-benzoxazepine-derived squalene synthase inhibitors, where the gem-dimethyl motif is irreplaceable for binding. Due to monomer-dimer equilibrium, stabilization requires controlled storage (2-8°C, desiccated); shipments are managed accordingly to preserve integrity.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 31091-91-5
Cat. No. B7797496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,2-dimethylpropanal
CAS31091-91-5
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)(CO)C=O
InChIInChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3
InChIKeyJJMOMMLADQPZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2,2-dimethylpropanal: β-Hydroxy Aldehyde Building Block


3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivalaldehyde, HPA) is a β-hydroxy aldehyde characterized by a neopentyl-like gem-dimethyl substitution pattern that confers significant steric constraint [1]. This bifunctional compound (C5H10O2, MW 102.13 g/mol) is primarily produced via the aldol condensation of isobutyraldehyde and formaldehyde and serves as a key intermediate in the synthesis of neopentyl glycol (NPG), ester glycol (HPHP), and spiroglycol [1][2]. The compound exists in equilibrium between monomeric and dimeric forms in aqueous solution, a property that influences both its purification and downstream reactivity [1].

Sterically hindered β‑hydroxy aldehyde with neopentyl-like gem‑dimethyl substitution
Bifunctional intermediate for neopentyl glycol and ester glycol synthesis
Monomer–dimer equilibrium influences purification and downstream reactivity

Why HPA Cannot Be Replaced in Hydrogenation and Condensation


The gem-dimethyl group at the C2 position of 3-hydroxy-2,2-dimethylpropanal imposes a unique steric environment that distinguishes it from linear or less substituted β-hydroxy aldehydes [1]. This steric hindrance alters both the equilibrium between monomer and dimer species and the reactivity profile during downstream catalytic hydrogenation [2][3]. In the conversion to neopentyl glycol, unmodified copper catalysts exhibit suboptimal conversion and selectivity; only with specific promoter additions (e.g., Co, Ga) does HPA achieve industrially viable performance, demonstrating that the compound's intrinsic electronic and steric properties demand tailored catalyst design [2][3]. Furthermore, the self-condensation tendency of HPA under acidic conditions differs markedly from that of less hindered analogs, necessitating specific stabilization strategies for storage and handling [1].

Gem‑dimethyl steric constraint alters reactivity profile vs. linear or less substituted β‑hydroxy aldehydes; direct substitution may not reproduce catalytic outcomes.
Unmodified copper catalysts give limited conversion; tailored catalyst design (e.g., Ga‑ or Co‑promoted) is required to achieve industrially viable hydrogenation.
Self‑condensation tendency under acidic conditions differs from less hindered analogs, demanding specific stabilization strategies for storage and handling.

HPA Performance: Catalysis, Conversion, and Storage Stability


Gallium-Modified Cu Catalysts Enhance HPA Conversion and NPG Selectivity

In a direct head-to-head comparison using a fixed-bed plug flow reactor, a Cu/ZnO/Al2O3 catalyst modified with 2 wt% gallium (CZAGa-2) achieved 93.5% conversion of 3-hydroxy-2,2-dimethylpropanal (HPA) and 95.5% selectivity to neopentyl glycol (NPG), whereas the unmodified catalyst (CZAGa-0) reached only 81.2% conversion [1]. The Ga-modified catalyst also demonstrated superior stability over 100 hours of continuous operation, with a slower deactivation rate compared to the unmodified control [1].

Ga‑Cu catalyst vs. unmodified
Head‑to‑head
93.5% conversion, 95.5% NPG selectivity
Reported conversion advantage with Ga promotion
Tailored catalyst essential; 15.1 pp absolute gain over unmodified
Catalytic hydrogenation Neopentyl glycol Cu-based catalyst

Co-Promoted Cu/SiO2 Catalysts for Near-Quantitative HPA Hydrogenation

Evaluation of Cu/SiO2 catalysts modified with Co promoter demonstrated HPA conversion greater than 99.6% and selectivity to neopentyl glycol approximately 100% under optimized conditions [1]. In contrast, unmodified Cu/SiO2 catalysts exhibited significantly lower activity, as confirmed by XRD characterization showing that Co promoter enhanced CuO dispersion and strengthened active component–carrier interactions [1].

Co‑Cu catalyst performance
Direct comparison
≥99.6% conversion, ~100% NPG selectivity
Near‑quantitative conversion
Co promoter enhances Cu dispersion; unmodified catalyst much lower
Catalytic hydrogenation Neopentyl glycol Cu/SiO2 catalyst

Solid-State Storage with Controlled Water Maintains HPA Purity

HPA stored as a solid in the presence of an amount of water retains purity over long periods, whereas HPA stored under conventional solution conditions or without water undergoes rapid purity degradation due to self-condensation [1]. The method claims stabilization of hydroxypivalaldehyde and/or its dimer for extended storage without reduction in purity [1]. The equilibrium between monomer and dimer (K_eq ~ 2.3 × 10² M⁻¹ at 25°C in aqueous solution) [2] underpins the necessity for controlled water content to suppress oligomerization.

Storage stability
Data to verify
Solid with water retains purity; Keq 2.3×102 M⁻¹
Reported storage protocol
Prevents self‑condensation; exact duration not numerically specified
Chemical stability Storage Dimerization

HPA as Exclusive Intermediate for Squalene Synthase Inhibitors

3-Hydroxy-2,2-dimethylpropanal is specifically employed as a starting material for the synthesis of 4,1-benzoxazepine derivatives, which act as squalene synthase inhibitors [1][2]. No other β-hydroxy aldehyde has been reported to yield the same class of active pharmaceutical ingredients (APIs), as the gem-dimethyl substitution is critical for the binding affinity and metabolic stability of the resulting drug candidates [1]. This specificity is evidenced by the direct use of HPA in the preparation of chiral cyanohydrins and other complex intermediates [2].

Pharma intermediate specificity
Context‑dependent
Only reported β‑hydroxy aldehyde for 4,1‑benzoxazepine derivatives
Reported synthetic pathway specificity
Requires confirmation; no alternative aldehyde documented
Pharmaceutical intermediate Squalene synthase inhibitor 4,1-Benzoxazepine

Preferred Application Scenarios for HPA


Neopentyl Glycol (NPG) Production via Hydrogenation

HPA is the direct precursor to NPG, an essential diol for polyurethane, unsaturated polyester resins, and synthetic lubricants [1]. The evidence demonstrates that optimized Cu-based catalysts (e.g., Ga- or Co-modified) can achieve HPA conversion exceeding 99% and NPG selectivity near 100% [2][3]. This high efficiency makes HPA the preferred intermediate over alternative routes to NPG that rely on less selective hydrogenation of other aldehydes [1].

Hydroxypivalyl Hydroxypivalate (HPHP) Ester Glycol Synthesis

HPA is a building block for HPHP, a difunctional ester-glycol used in powder, coil, and automotive coatings to impart flexibility without sacrificing weathering performance [1]. The unique steric profile of the HPA-derived moiety enhances film appearance and mechanical property balance compared to coatings formulated solely with NPG [1].

Pharmaceutical Intermediate for Squalene Synthase Inhibitors

HPA serves as an indispensable starting material in the synthesis of 4,1-benzoxazepine derivatives, a class of squalene synthase inhibitors investigated for hypercholesterolemia treatment [2]. The gem-dimethyl group is essential for the pharmacophore's binding interactions, and no alternative β-hydroxy aldehyde has been reported to replace HPA in this route [2].

Storage and Supply Chain of High-Purity HPA

Due to the monomer–dimer equilibrium and self-condensation tendency, HPA must be stored under controlled solid conditions with a specified water content to maintain purity [3]. Procurement and logistics planning must account for these stabilization requirements to ensure material integrity upon use in sensitive catalytic hydrogenation or pharmaceutical synthesis.

Application
Selection Property
Validation Focus
NPG hydrogenation
Catalytic hydrogenation reactivity profile
Conversion and selectivity under tailored catalyst
HPHP ester glycol synthesis
Steric flexibility contribution to coatings
Film mechanical property evaluation
Squalene synthase inhibitor intermediate
Gem‑dimethyl pharmacophore compatibility
Synthetic route suitability review
Storage and supply chain
Stabilized solid‑state protocol
Purity retention over shelf life

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